2-Hydroxy-3-iodo-5-nitrobenzaldehyde
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Overview
Description
2-Hydroxy-3-iodo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4INO4 and a molecular weight of 293.015 g/mol It is characterized by the presence of hydroxyl, iodo, and nitro functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-iodo-5-nitrobenzaldehyde can be synthesized through the iodination of 5-nitrosalicylic aldehyde. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the benzaldehyde ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-iodo-5-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions to replace the iodo group.
Major Products Formed
Oxidation: 2-Hydroxy-3-iodo-5-nitrobenzoic acid.
Reduction: 2-Hydroxy-3-iodo-5-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3-iodo-5-nitrobenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the iodo group can engage in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Lacks the iodo group, making it less reactive in halogen bonding interactions.
2-Hydroxy-3-nitrobenzaldehyde: Lacks both the iodo and nitro groups, resulting in different reactivity and applications.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde:
Uniqueness
2-Hydroxy-3-iodo-5-nitrobenzaldehyde is unique due to the presence of the iodo group, which enhances its reactivity and allows for specific interactions not possible with other similar compounds. This makes it a valuable compound for specialized applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-3-iodo-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHWDOFIWJSFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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